molecular formula C21H15ClN2O2 B12494229 2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one

2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one

Katalognummer: B12494229
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: HBBSKNLFMCIGFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse pharmacological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzyl and quinazolinone precursors.

    Reaction Conditions: The reaction often involves the use of catalysts, solvents, and specific temperature conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Wirkmechanismus

The mechanism of action of 2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby exerting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C21H15ClN2O2

Molekulargewicht

362.8 g/mol

IUPAC-Name

2-[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C21H15ClN2O2/c22-17-7-3-1-5-14(17)11-13-9-10-19(25)16(12-13)20-23-18-8-4-2-6-15(18)21(26)24-20/h1-10,12,25H,11H2,(H,23,24,26)

InChI-Schlüssel

HBBSKNLFMCIGFS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4C(=O)N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.